molecular formula C8H11NO3 B1585315 Ethyl 2,4-dimethyloxazole-5-carboxylate CAS No. 23012-30-8

Ethyl 2,4-dimethyloxazole-5-carboxylate

Cat. No. B1585315
CAS RN: 23012-30-8
M. Wt: 169.18 g/mol
InChI Key: WCUUOYNIEQTQIO-UHFFFAOYSA-N
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Patent
US08779086B2

Procedure details

800 mmol of acetoamide and 400 mmol of ethylchloroaceto acetate were dissolved into 146 g of anhydrous acetic acid. Reaction was carried out for 10 hours at 130° C. The reacted liquid was alkalized with saturated sodium hydrogen carbonate and then the product was extracted into an organic phase using ethyl acetate. The organic phase was dried under sodium sulfate and then the solvent was evaporated out, obtaining a black liquid. To this black liquid 6N hydrochloric acid aqueous solution was added to make it alkaline. Then the product was extracted into organic phase using ethyl acetate. The thus obtained solid substance was dissolved in hexane. Insoluble matter was eliminated and solvent was evaporated out, obtaining ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate, an yellowish white solid (yield: 30%).
Quantity
800 mmol
Type
reactant
Reaction Step One
Quantity
400 mmol
Type
reactant
Reaction Step One
Quantity
146 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[O:3])[CH3:2].[CH2:5]([O:7][C:8](=[O:14])[CH2:9][C:10]([CH2:12]Cl)=O)[CH3:6].C(=O)([O-])O.[Na+].Cl>C(O)(=O)C>[CH3:2][C:1]1[O:3][C:9]([C:8]([O:7][CH2:5][CH3:6])=[O:14])=[C:10]([CH3:12])[N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
800 mmol
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
400 mmol
Type
reactant
Smiles
C(C)OC(CC(=O)CCl)=O
Name
Quantity
146 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into an organic phase
CUSTOM
Type
CUSTOM
Details
The organic phase was dried under sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated out
CUSTOM
Type
CUSTOM
Details
obtaining a black liquid
EXTRACTION
Type
EXTRACTION
Details
Then the product was extracted into organic phase
DISSOLUTION
Type
DISSOLUTION
Details
The thus obtained solid substance was dissolved in hexane
CUSTOM
Type
CUSTOM
Details
solvent was evaporated out

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC=1OC(=C(N1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.